Ring Strain Energy: Norbornene Skeleton (100 kJ/mol) vs. Norbornane (~70 kJ/mol) Drives Irreversible ROMP and Retro-Reactions
The norbornene ring system in bicyclo[2.2.1]hept-5-en-2-ol possesses a strain energy of approximately 100 kJ/mol, comparable to cyclopropane (115 kJ/mol) and substantially higher than the saturated norbornane skeleton (estimated ~70 kJ/mol based on bending energy differences of 19.9 vs. 14.5 kcal/mol between norbornene and hydrogenated analogs) [1][2]. This strain energy differential of approximately 30 kJ/mol renders ROMP of the norbornene double bond thermodynamically irreversible (−ΔG°ROMP ≈ 47 kJ/mol), in contrast to weakly strained cycloalkenes such as cyclooctene (strain energy 16 kJ/mol, −ΔG°ROMP ≈ 13 kJ/mol) [1]. The same strain drives retro-Diels–Alder and retro-aldol fragmentations on bridgehead-substituted bicyclo[2.2.1]hept-2-enes, a reactivity mode that is entirely absent in the saturated bicyclo[2.2.1]heptan-2-ol analog [3].
| Evidence Dimension | Ring strain energy (kJ/mol) |
|---|---|
| Target Compound Data | ~100 kJ/mol (norbornene skeleton) |
| Comparator Or Baseline | Norbornane: ~70 kJ/mol; Cyclopropane: 115 kJ/mol; Cyclooctene: 16 kJ/mol |
| Quantified Difference | ~30 kJ/mol higher than saturated norbornane; comparable to cyclopropane |
| Conditions | Homodesmotic reaction calculations at B3LYP/6-31G* level; experimental ROMP thermodynamic parameters |
Why This Matters
The 30 kJ/mol strain energy excess over saturated analogs is the thermodynamic driving force that makes this compound uniquely capable of irreversible ROMP and strain-release fragmentations, directly dictating monomer selection for specialty polymer synthesis.
- [1] North, M. (2002). ROMP of Norbornene Derivatives of Amino-Esters and Amino-Acids. In: Khosravi, E., Szymanska-Buzar, T. (eds) Ring Opening Metathesis Polymerisation and Related Chemistry. NATO Science Series, vol 56. Springer, Dordrecht. DOI: 10.1007/978-94-010-0373-5_13. Reports norbornene strain energy 100 kJ/mol, cyclopropane 115 kJ/mol. View Source
- [2] Imperial College London, Computational Chemistry Wiki. Module 1: Molecular mechanics of norbornene vs. hydrogenated derivative. Bending energy 19.9 kcal/mol for norbornene vs. 14.5 kcal/mol for saturated analog. View Source
- [3] Moreno-Clavijo, E., Moreno-Vargas, A. J., Kieffer, R., et al. (2011). Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Organic Letters, 13(23), 6244–6247. DOI: 10.1021/ol2027009. PMID: 22066934. View Source
